2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide
説明
2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a cyclohexylcarbamoylamino group, and a furan-2-ylmethyl group
特性
IUPAC Name |
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S2/c22-13(17-9-12-7-4-8-24-12)10-25-16-21-20-15(26-16)19-14(23)18-11-5-2-1-3-6-11/h4,7-8,11H,1-3,5-6,9-10H2,(H,17,22)(H2,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBIHUAFFNRFFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Cyclohexylcarbamoylamino Group: This step involves the reaction of the thiadiazole derivative with cyclohexyl isocyanate to introduce the cyclohexylcarbamoylamino group.
Attachment of the Furan-2-ylmethyl Group: The final step involves the reaction of the intermediate compound with furan-2-ylmethylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Reactivity of the 1,3,4-Thiadiazole Ring
The thiadiazole ring serves as the central scaffold, influencing electrophilic and nucleophilic substitution patterns.
| Reaction Type | Conditions/Reagents | Product/Outcome | Reference |
|---|---|---|---|
| Nucleophilic Substitution | KOH/EtOH, alkyl halides | Substitution at C-2 or C-5 positions with alkyl/aryl groups, forming derivatives with enhanced bioactivity. | |
| Electrophilic Attack | HNO₃/H₂SO₄ (nitration) | Nitration at C-5 position, yielding nitro derivatives (precursors for amine synthesis). | |
| Ring-Opening | H₂O₂, acidic conditions | Oxidation of sulfur to sulfoxide/sulfone, altering electronic properties. |
Sulfanyl (-S-) Linker Reactivity
The sulfanyl group bridges the thiadiazole and acetamide moieties, participating in key transformations.
Cyclohexylcarbamoyl Group Reactions
The carbamoyl group (CONH-) attached to cyclohexane enables hydrolysis and alkylation.
| Reaction Type | Conditions/Reagents | Product/Outcome | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | Cleavage to cyclohexylamine and carboxylic acid, useful in metabolite profiling. | |
| Alkylation | CH₃I, NaH, THF | Methylation of the amide nitrogen, altering steric and electronic effects. |
Furan-Methylacetamide Side Chain Modifications
The furan ring and acetamide group undergo electrophilic substitution and hydrolysis, respectively.
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed coupling reactions for structural diversification.
| Reaction Type | Conditions/Reagents | Product/Outcome | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid | Arylation at the thiadiazole C-2 position, expanding π-conjugation for optoelectronic applications. | |
| Click Chemistry | CuSO₄, sodium ascorbate, azides | Triazole formation via Huisgen cycloaddition, enhancing solubility and biocompatibility. |
Key Findings:
-
Thiadiazole Core : Highly reactive toward electrophiles and nucleophiles, enabling regioselective derivatization.
-
Sulfanyl Linker : Susceptible to oxidation and displacement, offering pathways to modulate lipophilicity.
-
Carbamoyl Group : Hydrolysis-resistant under physiological conditions but cleavable under strong acidic/basic conditions.
-
Furan Ring : Prone to electrophilic substitution, facilitating functionalization for pharmacological optimization.
This compound’s multifunctional architecture supports its use as a versatile intermediate in drug discovery, particularly for antimicrobial and anticancer agents. Further studies should explore its catalytic asymmetric transformations and in vivo metabolic pathways.
科学的研究の応用
Antimicrobial Applications
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The 1,3,4-thiadiazole moiety has been highlighted for its potential as a scaffold for developing new antimicrobial agents. For example, studies have shown that compounds containing the thiadiazole ring can effectively inhibit the growth of various bacterial strains and fungi .
In particular, the incorporation of the furan group into thiadiazole derivatives has been associated with enhanced antimicrobial activity. The structural modifications allow for improved interactions with microbial targets, making these compounds promising candidates for further development in antimicrobial therapy .
Anticancer Potential
The anticancer properties of thiadiazole derivatives are well-documented. Various studies have reported that compounds containing the 1,3,4-thiadiazole ring demonstrate cytotoxic effects against several cancer cell lines. For instance, derivatives have shown significant inhibition of cell growth in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells. For example, certain thiadiazole derivatives have been shown to interact with tubulin, leading to disruption of microtubule dynamics and subsequent cell death . The structure–activity relationship studies indicate that specific substitutions on the thiadiazole ring can enhance anticancer activity, making it a valuable target for drug design.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of a series of thiadiazole derivatives against various pathogens. The results indicated that modifications to the thiadiazole ring significantly impacted activity levels. Compounds with furan substitutions exhibited enhanced antibacterial effects against resistant strains .
Anticancer Activity
In another investigation, a novel thiadiazole derivative was synthesized and tested against several cancer cell lines. The compound demonstrated an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent anticancer activity. Further mechanistic studies revealed that it induced apoptosis through mitochondrial pathways .
作用機序
The mechanism of action of 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response.
類似化合物との比較
Similar Compounds
- 2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(phenylmethyl)acetamide
- 2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(pyridin-2-ylmethyl)acetamide
Uniqueness
Compared to similar compounds, 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. Its furan-2-ylmethyl group, in particular, may enhance its interaction with specific molecular targets, making it a valuable compound for research and development.
生物活性
The compound 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Synthesis
The compound can be characterized by its unique structure featuring a thiadiazole ring, a furan moiety, and a cyclohexylcarbamoyl group. The synthesis typically involves multi-step reactions including the formation of the thiadiazole core followed by functionalization to introduce the furan and acetamide groups.
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The compound has demonstrated significant cytotoxicity against various cancer cell lines:
- MCF-7 (breast cancer) : Exhibited an IC50 value of approximately 0.28 µg/mL, indicating potent anti-proliferative effects.
- A549 (lung carcinoma) : Showed an IC50 value of 0.52 µg/mL.
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.28 | Apoptosis induction |
| A549 | 0.52 | Cell cycle arrest |
| HCT116 | 3–4 | Inhibition of CDK9 |
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been explored. The compound has shown activity against various bacterial strains:
- Salmonella typhi : Zone of inhibition ranged from 15–19 mm at a concentration of 500 μg/disk.
- E. coli : Similar activity was noted against this strain.
Additionally, antifungal activity was reported against Aspergillus niger and moderate activity against Candida albicans .
Anticonvulsant Activity
In the realm of anticonvulsant research, thiadiazole derivatives have been evaluated for their neuroprotective effects. Studies indicate that certain derivatives exhibit significant protection against induced seizures in animal models:
- The compound demonstrated approximately 72%–79% protection at a dosage of 90 mg/kg in seizure models using nikethamide and picrotoxins as standards.
This suggests that the compound may interact with central nervous system targets, potentially inhibiting pathways involved in seizure propagation .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole compounds is highly dependent on their structural features. Modifications at various positions on the thiadiazole ring can enhance or diminish biological potency:
- Substituents at C-5 : Influence cytotoxicity; aromatic groups tend to increase activity.
- Furan and Acetamide Groups : These moieties are critical for enhancing solubility and bioavailability.
Case Studies
Several case studies illustrate the effectiveness of this compound in preclinical settings:
- Study on MCF-7 Cells : The compound was shown to significantly reduce cell viability through apoptosis pathways.
- Animal Model for Anticonvulsant Activity : Demonstrated efficacy in reducing seizure frequency without notable neurotoxicity.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?
The synthesis typically involves sequential steps: formation of the thiadiazole core, followed by acylation and sulfanyl group introduction. Key parameters include:
- Temperature control : Maintain 60–80°C during thiadiazole ring formation to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for acylation steps .
- Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation to improve yield . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate >95% purity .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
A multi-technique approach is required:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclohexyl carbamoyl and furan-methyl groups) .
- Mass spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and detects impurities .
- X-ray crystallography : Resolves 3D conformation, particularly for steric interactions between the thiadiazole and furan moieties .
Q. What preliminary biological screening strategies are recommended for this compound?
Initial assays should target its thiadiazole and acetamide pharmacophores:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
- Enzyme inhibition : Test against COX-2 or kinases via fluorometric assays, given structural similarity to known inhibitors .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from assay conditions or impurity profiles:
- Reproduce assays : Standardize protocols (e.g., serum concentration in cell cultures) to minimize variability .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Target validation : Perform siRNA knockdowns or CRISPR editing of putative targets (e.g., kinases) to confirm mechanism .
Q. What computational methods are effective for predicting binding modes and optimizing derivatives?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2), prioritizing hydrogen bonds with the thiadiazole sulfanyl group .
- QSAR modeling : Use descriptors like logP and polar surface area to correlate substituent changes (e.g., furan vs. thiophene) with activity .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns to assess binding entropy .
Q. How do reaction conditions influence regioselectivity in derivatization?
The sulfanyl-acetamide linker is sensitive to pH and electrophiles:
- Acidic conditions : Promote hydrolysis of the acetamide; avoid pH <5 during functionalization .
- Electrophilic substitution : Use mild iodination (NIS in DCM) at the furan ring’s α-position without disrupting the thiadiazole .
- Cross-coupling : Suzuki-Miyaura reactions require Pd(PPh3)4 and anhydrous conditions to modify the furan-methyl group .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Prodrug design : Introduce phosphate esters at the acetamide carbonyl to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release .
- Co-solvent systems : Use PEG 400/water (70:30) for preclinical dosing .
Methodological Guidance for Data Interpretation
Q. How to analyze conflicting spectroscopic data during characterization?
- Overlapping NMR signals : Use 2D techniques (HSQC, HMBC) to resolve crowded aromatic regions, especially near the thiadiazole ring .
- Mass spectral fragmentation : Compare experimental MS/MS patterns with computational tools (e.g., MassFrontier) to assign cleavage pathways .
Q. What experimental controls are critical in mechanistic studies?
- Negative controls : Include assays with cyclohexylcarbamoyl or furan-methyl group deletions to isolate pharmacophore contributions .
- Isotopic labeling : Use ¹⁵N-thiadiazole analogs to track metabolic stability via LC-MS .
Q. How to prioritize derivatives for further development?
Apply a tiered screening cascade:
- Step 1 : Filter by Lipinski’s rules (MW <500, logP <5) .
- Step 2 : Assess ADMET properties (e.g., hepatic microsome stability) .
- Step 3 : Validate in orthotopic disease models (e.g., xenografts for oncology) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
